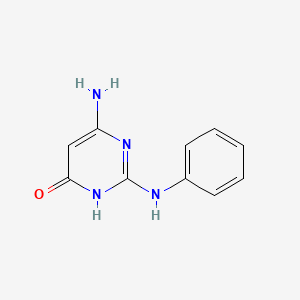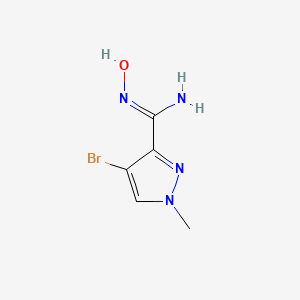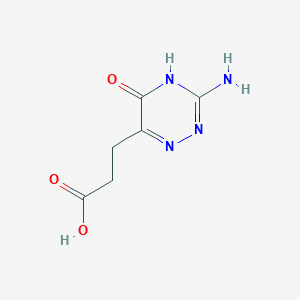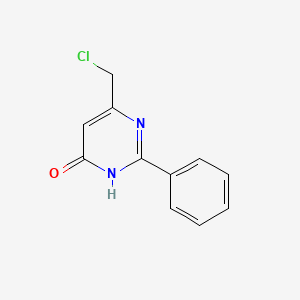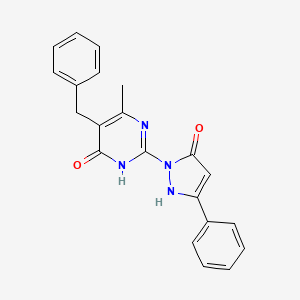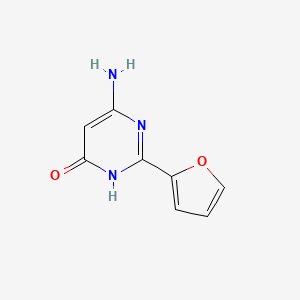
6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one
Vue d'ensemble
Description
“6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C8H7N3O2 . It has a molecular weight of 177.16 .
Molecular Structure Analysis
The InChI code for “6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one” is 1S/C8H7N3O2/c9-6-4-7(12)11-8(10-6)5-2-1-3-13-5/h1-4H, (H3,9,10,11,12) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Derivatives of furo[2,3-d]pyrimidin-2(3H)-one show remarkable anti-varicella-zoster virus potency and selectivity, as well as anti-human cytomegalovirus activity. A study by Robins et al. (2006) reported the synthesis of long-chain 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-ones, which displayed virus-encoded nucleoside kinase-sensitive anti-VZV activity. Surprisingly, one derivative exhibited anti-HCMV activity, supporting the development of non-nucleoside anti-HCMV agents from these derivatives (Robins et al., 2006).
Pyrimidine Synthesis
Aniskova et al. (2017) explored the synthesis of biologically active compounds with pyridine and pyridazine fragments, utilizing arylmethylidene derivatives of furan-2(3H)-ones. These derivatives are key building blocks in creating various heterocyclic compounds, demonstrating their importance in constructing molecules containing nitrogen-containing bases of the pyrimidine series (Aniskova, Grinev, & Yegorova, 2017).
Quantum Chemical Characterization
A study by Traoré et al. (2017) focused on the hydrogen bonding (HB) sites in three pyrimidine compounds derivatives. They used quantum chemistry methods to investigate these sites, identifying a nitrogen atom of the pyrimidine nucleus as a major hydrogen bonding site. This study provides insights into the electronic structures and bonding characteristics of such compounds (Traoré et al., 2017).
Biological Activity and Plant Growth Stimulation
Pivazyan et al. (2019) synthesized derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, revealing a pronounced plant growth-stimulating effect. This indicates potential applications in agriculture and botany (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Propriétés
IUPAC Name |
4-amino-2-(furan-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-4-7(12)11-8(10-6)5-2-1-3-13-5/h1-4H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHNLOYMBNTESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647277 | |
| Record name | 6-Amino-2-(furan-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one | |
CAS RN |
67945-75-9 | |
| Record name | 6-Amino-2-(furan-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine](/img/structure/B1384184.png)
![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)
![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)
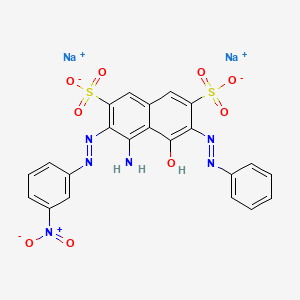
![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)
![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B1384193.png)
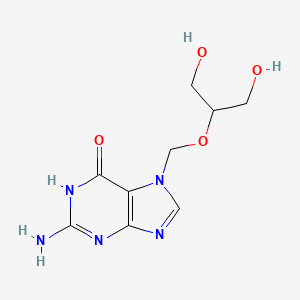
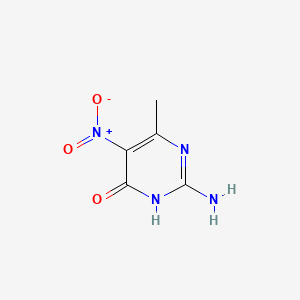
![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)
